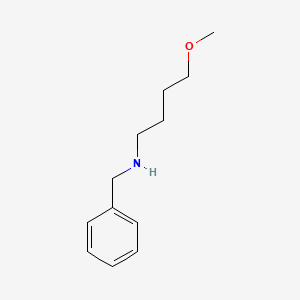

Benzyl(4-methoxybutyl)amine

Vue d'ensemble

Description

Benzyl(4-methoxybutyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzyl(4-methoxybutyl)amine is an organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is an aromatic amine characterized by its benzyl and methoxybutyl groups. The synthesis typically involves the reaction of 4-methoxybenzyl chloride with butylamine under basic conditions. This compound has been explored for its role as a reagent in synthesizing biologically active derivatives, particularly in the context of drug development.

Antiviral Properties

One significant area of research focuses on the antiviral properties of this compound derivatives. For instance, compounds derived from this amine have shown promise as inhibitors of farnesyltransferase, an enzyme implicated in viral replication processes, particularly in Hepatitis C Virus (HCV) infections. In vitro studies have demonstrated that these derivatives can effectively inhibit HCV replication, suggesting their potential as therapeutic agents against viral infections .

Anticancer Activity

This compound and its analogs have also been investigated for anticancer activity. A series of compounds containing similar structural motifs were synthesized and tested for cytotoxic effects against various cancer cell lines. Notably, some derivatives displayed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in tumor progression and metastasis. The compounds were evaluated for their ability to induce apoptosis in cancer cells, with some showing significant promise in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this compound act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : These compounds can modulate the activity of various receptors, including RTKs, which play a crucial role in signaling pathways associated with cancer growth.

- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death.

Case Studies

- HCV Inhibition : A study reported that specific derivatives of this compound exhibited significant antiviral activity against HCV. The mechanism was linked to the inhibition of farnesyltransferase activity, which is essential for viral assembly and release .

- Cytotoxicity Against Cancer Cells : In a comparative study, several analogs were tested against hematological malignancies and solid tumors. The results indicated that certain compounds led to over 70% inhibition of cell growth at nanomolar concentrations, highlighting their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies provided insights into how structural modifications could enhance binding affinity and biological efficacy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have indicated that compounds similar to Benzyl(4-methoxybutyl)amine exhibit significant anticancer properties. For example, derivatives of benzylamines have shown inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

- Case Study : A study demonstrated that a related compound inhibited EGFR and HER-2 kinases with over 90% efficacy at low concentrations, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, reducing cytokine production in models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).

- Case Study : In a rat model of colitis, treatment with related benzyl derivatives significantly reduced inflammation markers such as TNF-α and IL-1β, demonstrating its therapeutic potential for IBD .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary evaluations indicate low toxicity levels associated with this compound derivatives in animal models, with no significant liver damage observed during treatments .

Table 2: Toxicological Data

| Parameter | Result | Comments |

|---|---|---|

| Liver Enzymes (AST/ALT) | No significant change | Indicates low hepatotoxicity |

| Inflammatory Markers | Reduced levels | Supports anti-inflammatory claims |

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with applications in cancer therapy and anti-inflammatory treatments. Future research should focus on:

- Clinical Trials : To evaluate efficacy and safety in human subjects.

- Structural Modifications : To enhance potency and selectivity against specific targets.

The ongoing exploration of this compound could lead to significant advancements in therapeutic strategies for cancer and inflammatory diseases.

Propriétés

IUPAC Name |

N-benzyl-4-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-10-6-5-9-13-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFSANWQHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672583 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489428-61-7 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.